1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro-benzyl group, a methyl group, and a nitro group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chloro-benzyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Addition: The pyrazole ring can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro-benzyl group can participate in binding interactions with proteins and enzymes, modulating their activity. The specific pathways involved depend on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloro-benzyl)-3-methyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-Chloro-benzyl)-5-methyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-Chloro-benzyl)-5-nitro-1H-pyrazole: Lacks the methyl group, which can affect its chemical properties and biological interactions.
The presence of the nitro group in this compound imparts unique reactivity and potential biological activity, distinguishing it from these similar compounds.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSIACLPKFUGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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